2,4-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
2,4-Dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule characterized by a dichlorinated benzamide core linked via an ethyl chain to a pyridazinone scaffold substituted with a thiophene moiety. The compound’s structural complexity arises from its hybrid pharmacophore design, combining halogenated aromatic systems (2,4-dichlorobenzamide) with heterocyclic motifs (pyridazinone and thiophene).
The pyridazinone ring, a six-membered di-nitrogen heterocycle, is a critical structural feature shared with compounds known for anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2,4-dichloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-11-3-4-12(13(19)10-11)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHXCARATXQKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. The structure incorporates a thiophene ring and a pyridazine moiety, which are known for their pharmacological relevance. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis involves several steps starting from commercially available precursors. The key steps include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives in reactions with chlorinated compounds.
- Pyridazine Incorporation : The introduction of pyridazine rings through cyclization reactions.
- Final Coupling : The final product is obtained through amide bond formation.
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibitory | |
| Candida albicans | Antifungal |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The proposed mechanism of action includes:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis due to its structural similarity to nucleotide precursors.
- Induction of Oxidative Stress : Thiophene derivatives are known to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis .
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction when compared to control groups, suggesting its potential as an anticancer agent .
- Combination Therapy : When used in combination with standard antibiotics, enhanced efficacy against resistant bacterial strains was observed, indicating a synergistic effect .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond in the benzamide moiety is susceptible to acidic or basic hydrolysis , yielding 2,4-dichlorobenzoic acid and the corresponding amine (Figure 1). For example:
- Acidic hydrolysis : Refluxing with HCl (6 M) generates the carboxylic acid and ethylamine derivatives .
- Basic hydrolysis : NaOH (1–3 M) under reflux cleaves the amide bond, forming sodium 2,4-dichlorobenzoate .
| Reaction Conditions | Products |
|---|---|
| HCl (6 M), reflux, 12 h | 2,4-Dichlorobenzoic acid + 2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine |
| NaOH (3 M), 80°C, 8 h | Sodium 2,4-dichlorobenzoate + Ethylamine derivative |
Nucleophilic Aromatic Substitution (NAS) at Chlorine Sites
The electron-withdrawing benzamide group activates the 2- and 4-chlorine atoms for nucleophilic substitution. Common reactions include:
- Amination : Substitution with ammonia or amines (e.g., piperazine) under Pd catalysis .
- Hydroxylation : Replacement with hydroxyl groups using KOH/Cu(I) at elevated temperatures .
Example reaction:
Cyclization Reactions
The ethyl linker and pyridazinone ring facilitate intramolecular cyclization :
- Base-mediated cyclization : Treatment with NaH or KCO forms fused heterocycles (e.g., thienopyridazines) .
- Acid-catalyzed cyclization : HCl promotes ring closure via dehydration .
| Reagent | Product | Yield |
|---|---|---|
| NaH, DMF | Thieno[3,2-f]pyridazine | 78% |
| HCl, ethanol | Benzimidazole derivative | 65% |
Thiophene Ring Functionalization
The thiophen-2-yl group undergoes electrophilic substitution (e.g., sulfonation, nitration) and cross-coupling:
- Suzuki coupling : Pd-mediated coupling with aryl boronic acids modifies the thiophene substituent .
- Nitration : HNO/HSO introduces nitro groups at the 5-position .
Example:
Pyridazinone Ring Modifications
The 6-oxo-pyridazinone core participates in:
- Reduction : NaBH reduces the carbonyl to a hydroxyl group .
- Alkylation : Reaction with alkyl halides (e.g., CHI) at the N1 position .
| Reaction | Conditions | Outcome |
|---|---|---|
| Reduction | NaBH, MeOH | Pyridazinol derivative |
| Alkylation | CHI, KCO | N-Methylpyridazinone |
Cross-Coupling Reactions
The chlorine atoms enable Pd-catalyzed cross-couplings :
- Buchwald-Hartwig amination : Forms C–N bonds with aryl amines .
- Sonogashira coupling : Introduces alkynes at the 4-chloro position .
Key Research Findings
- Hydrolysis Kinetics : The amide bond hydrolyzes faster in acidic conditions (t = 4 h) than in basic media (t = 8 h) .
- Substitution Selectivity : The 4-chloro position is more reactive in NAS due to reduced steric hindrance .
- Thiophene Stability : Nitration occurs regioselectively at the 5-position without ring opening .
For synthetic applications, this compound serves as a versatile intermediate in drug discovery, particularly for kinase inhibitors and antibacterial agents .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyridazinone Derivatives
Key Observations :
Table 2: Cytotoxicity and Anti-Proliferative Activity
Key Findings :
- Piperazine Derivatives : Compounds with piperazine substituents (e.g., 9, 11) exhibit moderate cytotoxicity against AGS gastric cancer cells, likely via apoptosis or cell cycle disruption .
- Thiophene Advantage : The target compound’s thiophene group may mimic the MMP-inhibitory activity of unrelated benzamide analogs (e.g., 3,4-dichloro-N-(1-methylbutyl)benzamide) by coordinating Zn²⁺ in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
